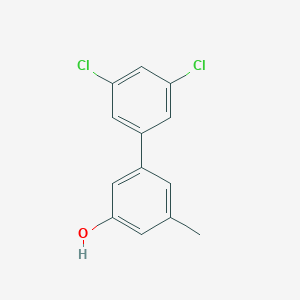![molecular formula C16H17NO2 B6372174 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95% CAS No. 1261941-68-7](/img/structure/B6372174.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, or 5-DAMCP, is a synthetic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound containing a benzene ring and a pyridine ring, and is an important building block for the synthesis of a range of compounds. In recent years, 5-DAMCP has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
5-DAMCP has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of a range of compounds, including drugs, pesticides, and polymers. In addition, 5-DAMCP has been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of various compounds.
作用機序
The mechanism of action of 5-DAMCP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of proteins and other macromolecules. It is also believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, 5-DAMCP has been shown to bind to and inhibit the activity of certain receptors, including the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DAMCP have yet to be fully elucidated. However, it has been shown to inhibit the activity of certain enzymes and receptors, which suggests that it may have potential applications in the treatment of diseases such as cancer and inflammation. In addition, 5-DAMCP has been shown to inhibit the growth of certain bacteria, suggesting that it may have potential applications in the treatment of bacterial infections.
実験室実験の利点と制限
The use of 5-DAMCP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize in good yields. In addition, it is a stable compound, and can be stored for long periods of time without significant degradation. However, the use of 5-DAMCP in laboratory experiments is not without limitations. It has a relatively low solubility in water, and is not suitable for use in aqueous solutions. In addition, it is a relatively toxic compound, and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 5-DAMCP. It has potential applications in the treatment of diseases such as cancer and inflammation, as well as in the treatment of bacterial infections. In addition, it may have potential applications in the synthesis of a range of compounds, including drugs, pesticides, and polymers. Finally, it may have potential applications in the field of medicinal chemistry, as it has been shown to bind to and inhibit the activity of certain receptors.
合成法
The synthesis of 5-DAMCP can be achieved through a two-step reaction. The first step involves the reaction of 3-methylphenol with N,N-dimethylaminocarbonyl chloride in the presence of a base, such as pyridine. This reaction results in the formation of a chloroacetamide intermediate, which is then reacted with a second equivalent of 3-methylphenol in the presence of a base to yield 5-DAMCP. This method of synthesis has been successfully used to produce 5-DAMCP in good yields.
特性
IUPAC Name |
3-(3-hydroxy-5-methylphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-7-14(10-15(18)8-11)12-5-4-6-13(9-12)16(19)17(2)3/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKWUGTVHKPLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683967 |
Source


|
| Record name | 3'-Hydroxy-N,N,5'-trimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-68-7 |
Source


|
| Record name | 3'-Hydroxy-N,N,5'-trimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


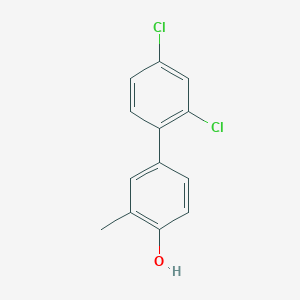



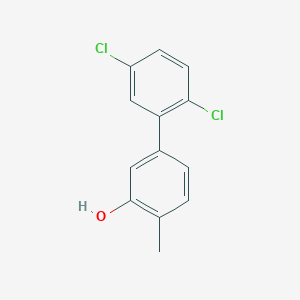

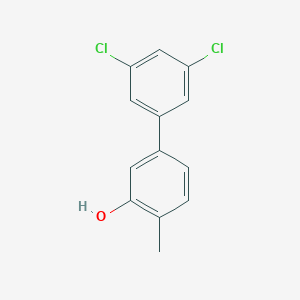
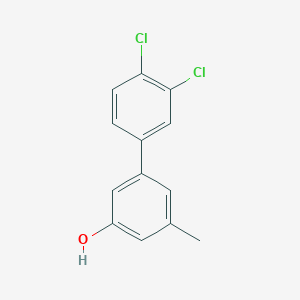
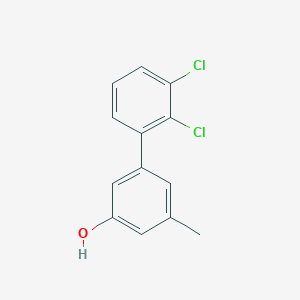
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372194.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372199.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)
